molecular formula C7H6Br2O2S B2968469 2-Bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one CAS No. 882748-05-2

2-Bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one

Cat. No.: B2968469
CAS No.: 882748-05-2
M. Wt: 313.99
InChI Key: VJFOGRAFIOLCFU-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one is an organic compound with the molecular formula C7H6Br2O2S and a molecular weight of 313.99 g/mol . This compound is characterized by the presence of a brominated ethanone group attached to a methoxythiophene ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 2-Bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one typically involves the bromination of 1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions often include a solvent like dichloromethane and a catalyst to facilitate the bromination process.

Chemical Reactions Analysis

2-Bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohols or thiols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Scientific Research Applications

2-Bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions due to its unique structure.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the methoxythiophene ring play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can activate or inhibit specific biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

2-Bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O2S/c1-11-7-4(9)2-6(12-7)5(10)3-8/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFOGRAFIOLCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(S1)C(=O)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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